5-Bromo-1,2-benzoxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2-benzoxazole-3-carbaldehyde is a heterocyclic compound that features a benzoxazole ring substituted with a bromine atom at the 5-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often employ continuous flow reactors to ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Condensation Reactions: Often carried out in the presence of acid or base catalysts.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be obtained.
Condensation Products: Schiff bases or hydrazones are typical products of condensation reactions.
Oxidation and Reduction Products: Carboxylic acids and alcohols are the major products of oxidation and reduction reactions, respectively.
Scientific Research Applications
5-Bromo-1,2-benzoxazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, including antimicrobial and anticancer agents.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-benzoxazole-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bromine atom and aldehyde group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-3-carboxaldehyde: Similar structure but with an indole ring instead of a benzoxazole ring.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Features a benzodioxole ring with similar functional groups.
Uniqueness
5-Bromo-1,2-benzoxazole-3-carbaldehyde is unique due to its benzoxazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of complex molecules and materials with specific desired properties .
Properties
IUPAC Name |
5-bromo-1,2-benzoxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYXTUCLQBQVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.